molecular formula C8H14N2 B574510 2,6-Methano-1H-pyrrolizin-8-amine,hexahydro-,stereoisomer(9CI) CAS No. 159996-18-6

2,6-Methano-1H-pyrrolizin-8-amine,hexahydro-,stereoisomer(9CI)

Katalognummer: B574510
CAS-Nummer: 159996-18-6
Molekulargewicht: 138.214
InChI-Schlüssel: NOIHJOGWBWJTNP-XEDAXZNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) is a complex organic compound with the molecular formula C8H14N2. This compound is characterized by its unique structure, which includes a hexahydro-pyrrolizine ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-Methano-1H-pyrrolizin-8-one, hexahydro- with amine reagents under specific temperature and pressure conditions . The reaction conditions often include the use of catalysts to facilitate the cyclization process and achieve the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Methano-1H-pyrrolizin-8-one, hexahydro-
  • 2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-

Uniqueness

2,6-Methano-1H-pyrrolizin-8-amine, hexahydro-, stereoisomer (9CI) is unique due to its specific stereochemistry and the presence of the hexahydro-pyrrolizine ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

159996-18-6

Molekularformel

C8H14N2

Molekulargewicht

138.214

InChI

InChI=1S/C8H14N2/c9-8-5-1-7-2-6(8)4-10(7)3-5/h5-8H,1-4,9H2/t5-,6+,7?,8?

InChI-Schlüssel

NOIHJOGWBWJTNP-XEDAXZNXSA-N

SMILES

C1C2CC3CN2CC1C3N

Synonyme

2,6-Methano-1H-pyrrolizin-8-amine,hexahydro-,stereoisomer(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.